
N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide” is a complex organic compound. It contains a fluorophenyl group, a thiadiazol group, and a dimethoxybenzamide group . These groups are common in many pharmaceuticals and could potentially have various biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions. For instance, a fluorinated pyrazole was synthesized via a two-step reaction involving the synthesis of pyrazoline via a one-pot three-component reaction under microwave irradiation, followed by the synthesis of pyrazole via oxidative aromatization of pyrazoline under conventional heating .Molecular Structure Analysis
The molecular structure of similar compounds is often confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve one-pot reactions and oxidative aromatization .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques. For example, 4-Fluorophenol, a compound with a similar fluorophenyl group, has a melting point of 43-46 °C, a boiling point of 185 °C, and a density of 1.22 .Wissenschaftliche Forschungsanwendungen
Fluorescence and Biological Activity in Thiadiazole Derivatives
Research has shown that certain 1,3,4-thiadiazole derivatives exhibit non-typical fluorescence effects, which have significant implications for their biological activity. These compounds, including 2-amino-5-phenyl-1,3,4-thiadiazole and its analogs, demonstrate dual fluorescence in solutions with varying hydrogen ion concentrations. This phenomenon is linked to molecular aggregation and the structure of the substituent system, influencing charge transfer processes. Such fluorescence effects make these compounds potential candidates for use as effective fluorescence probes or pharmaceuticals with antimycotic properties. The biological studies further suggest a high pharmacological potential for these compounds due to their observed fluorescence emission effects (Budziak et al., 2019).
Anticancer and Neuroprotective Activities
Further investigation into 2-amino-1,3,4-thiadiazole based compounds, specifically 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT), has revealed promising anticancer activities. FABT inhibited the proliferation of tumor cells derived from various cancers, including nervous system and peripheral cancers like colon adenocarcinoma and lung carcinoma. Remarkably, FABT also exhibited a trophic effect in neuronal cell culture without affecting the viability of normal cells, indicating its potential as a neuroprotective agent. Quantum-chemical calculations have been used to explore the interactions of FABT with receptors, providing insights into its mechanism of action (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).
Antimicrobial Applications
The synthesis of fluorobenzamides containing thiazole and thiazolidine has led to the identification of promising antimicrobial analogs. These compounds, particularly those with a fluorine atom at the 4th position of the benzoyl group, have shown significant activity against Gram-positive and Gram-negative bacteria, as well as fungi. The antimicrobial screening emphasizes the role of the fluorine atom in enhancing the activity of these compounds, suggesting their potential use in combating microbial infections (Desai, Rajpara, & Joshi, 2013).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3S/c1-23-13-8-5-11(9-14(13)24-2)15(22)19-17-21-20-16(25-17)10-3-6-12(18)7-4-10/h3-9H,1-2H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCBCFGJBXWUME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






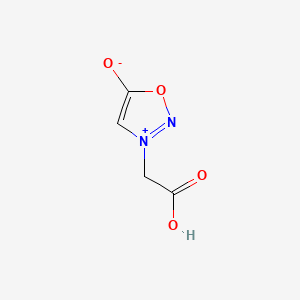

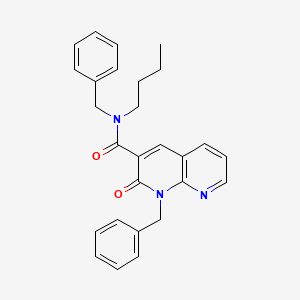
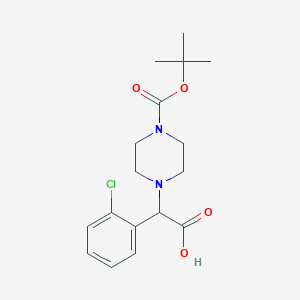
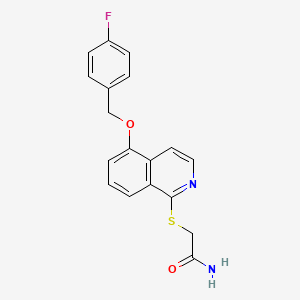
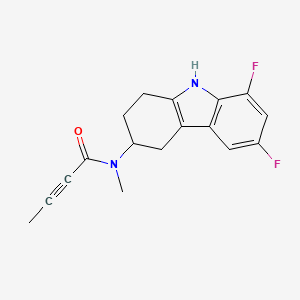
![3-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-4-ylpyridazine](/img/structure/B2954996.png)
